molecular formula C7H13BrO4 B606385 Bromo-PEG2-acid CAS No. 1807503-92-9

Bromo-PEG2-acid

Cat. No. B606385
M. Wt: 241.08
InChI Key: CCEBKJLCKKPYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo-PEG2-acid is a heterobifunctional, PEGylated crosslinker . It features a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG linker facilitates solubility in biological applications . It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .


Synthesis Analysis

Bromo-PEG2-acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .


Molecular Structure Analysis

The molecular structure of Bromo-PEG2-acid consists of a bromo group at one end and a carboxyl group at the other . The compound contains two PEG units to help improve solubility .


Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG2-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

Bromo-PEG2-acid has an empirical formula of C7H13BrO4 . Its molecular weight is 241.08 . It is a liquid at room temperature and is stored at -20°C .

Scientific Research Applications

Bromo-PEG2-acid is a heterobifunctional, PEGylated crosslinker featuring a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG linker facilitates solubility in biological applications . Here are some of its applications:

  • Bioconjugation : Bromo-PEG2-acid can be used for bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. This process is used extensively in pharmaceuticals, biotechnology, and in chemical biology research.

  • Building Block for Synthesis : Bromo-PEG2-acid can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . This is particularly useful in medicinal chemistry and chemical biology, where it can be used to create more complex molecules for study or therapeutic use.

  • Protein Degradation : It can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This is a promising strategy for the development of new therapeutics, particularly in the field of oncology.

  • Drug Delivery : Bromo-PEG2-acid can be used in the development of drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media, which can improve the bioavailability and efficacy of therapeutic agents .

  • Nucleophilic Substitution Reactions : The bromide (Br) group in Bromo-PEG2-acid is a very good leaving group for nucleophilic substitution reactions . This makes it useful in organic synthesis, where it can be used to introduce a variety of functional groups into a molecule .

  • Amide Bond Formation : The terminal carboxylic acid of Bromo-PEG2-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction is fundamental to peptide synthesis and can be used to create a wide range of bioconjugates .

For instance, it could potentially be used in the development of new materials or in the study of biological systems, given its properties. The bromide group is a good leaving group for nucleophilic substitution reactions, and the carboxylic acid group can react with amines to form amide bonds . These properties could be exploited in a variety of ways depending on the research context.

Safety And Hazards

Bromo-PEG2-acid should be handled with care. Avoid contact with skin and eyes, and do not breathe mist/vapors/spray . If swallowed, seek immediate medical assistance . Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Bromo-PEG2-acid has potential applications in the field of chemical biology and medicinal chemistry . It can be used for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds that require ligation . Examples of future applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

properties

IUPAC Name

3-[2-(2-bromoethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEBKJLCKKPYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG2-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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